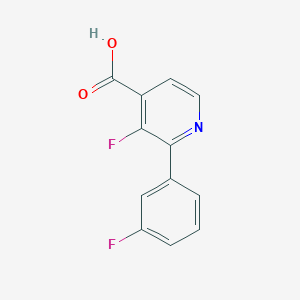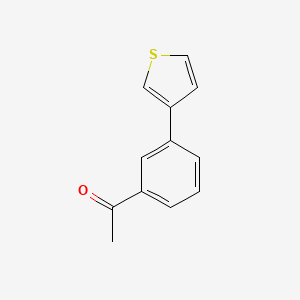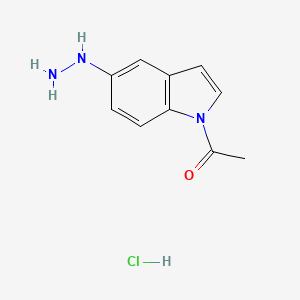![molecular formula C12H20O10 B12077331 4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)
4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neocarrabiose is a disaccharide derived from the hydrolysis of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two sugar units: 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose, with sulfate groups attached
准备方法
Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) glycosidic bonds in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .
Industrial Production Methods: Industrial production of neocarrabiose involves the cultivation of marine bacteria that produce carrageenases. These bacteria are grown under controlled conditions to optimize enzyme production. The enzymes are then harvested and used to hydrolyze carrageenan, yielding neocarrabiose .
化学反应分析
Types of Reactions: Neocarrabiose undergoes various chemical reactions, including hydrolysis, oxidation, and sulfation. The hydrolysis of neocarrabiose can be catalyzed by specific enzymes, resulting in the formation of monosaccharides .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using carrageenases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize neocarrabiose.
Sulfation: Sulfating agents like sulfur trioxide can introduce additional sulfate groups to neocarrabiose.
Major Products: The primary products of these reactions include monosaccharides, neocarrabiose sulfate, and other sulfated oligosaccharides .
科学研究应用
Neocarrabiose has a wide range of applications in scientific research:
作用机制
Neocarrabiose exerts its effects primarily through its interaction with enzymes and other biological molecules. The sulfate groups on neocarrabiose play a crucial role in its binding to enzymes, facilitating the hydrolysis of polysaccharides. The molecular targets include glycosidic bonds in carrageenan, which are cleaved by carrageenases to produce neocarrabiose .
相似化合物的比较
Neoagarobiose: Another disaccharide derived from agarose, similar in structure but lacking sulfate groups.
Neocarratetraose: A tetrasaccharide also derived from carrageenan, containing additional sugar units compared to neocarrabiose.
Uniqueness: Neocarrabiose is unique due to its specific sulfate groups and its derivation from carrageenan. This gives it distinct properties, such as its ability to form highly viscous solutions and its stability over a wide pH range .
属性
IUPAC Name |
4-[(4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBOBQNPBCYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)


![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)





